tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate
Description
tert-Butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a carbamate-protected amine featuring a pentyl linker connecting a tert-butoxycarbonyl (Boc) group to a piperazine moiety. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors, receptor antagonists, and other bioactive molecules. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Piperazine, a six-membered heterocycle with two nitrogen atoms, confers water solubility and hydrogen-bonding capacity, which are critical for pharmacological activity .
Properties
CAS No. |
2353824-14-1 |
|---|---|
Molecular Formula |
C14H29N3O2 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl N-(5-piperazin-1-ylpentyl)carbamate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16-7-5-4-6-10-17-11-8-15-9-12-17/h15H,4-12H2,1-3H3,(H,16,18) |
InChI Key |
AIQDXFVXKRHWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN1CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate typically involves the following steps:
Piperazine Derivative Synthesis: Piperazine is reacted with an appropriate alkyl halide to form the piperazine derivative.
Pentyl Chain Addition: The piperazine derivative is then reacted with a pentyl halide to introduce the pentyl chain.
Carbamate Formation: Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the molecule, often involving the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like alkyl halides, amines, and alcohols are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can yield alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction reactions can produce amines, alcohols, or other reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of various derivatives, including alkylated or acylated products.
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is primarily utilized as a building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting a range of diseases, including neurological disorders and cancers.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this carbamate can exhibit significant anticancer activity. For instance, modifications to the piperazine ring have been shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Biological Research
In biological studies, this compound can be employed to investigate the interactions between small molecules and biological targets such as enzymes and receptors. The piperazine group is known for its ability to form hydrogen bonds, which can facilitate binding interactions.
Example: Protein Interaction Studies
Studies utilizing this compound have revealed insights into how piperazine derivatives influence enzyme activity. These findings are crucial for understanding mechanisms of action and developing inhibitors for specific targets .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through various coupling reactions. Its carbamate functionality allows it to participate in reactions such as amide bond formation.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Conditions |
|---|---|---|
| Amide Bond Formation | Reaction with amines to form amides | EDCI/HOBt coupling |
| Cross-Coupling | Involvement in Suzuki or Heck reactions | Palladium catalysts |
| Deprotection | Removal of the tert-butyl group | Acidic conditions |
Pharmaceutical Development
The versatility of this compound makes it suitable for use in pharmaceutical formulations. Its properties can be tailored to enhance solubility and bioavailability of drug candidates.
Insights from Industry
Pharmaceutical companies are exploring this compound's potential in developing novel therapeutics, particularly those targeting central nervous system disorders due to the favorable pharmacokinetic profiles associated with piperazine derivatives .
Mechanism of Action
The mechanism by which tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes structural analogs, highlighting key differences in substituents, synthesis, and applications:
Structural and Functional Comparisons
Core Scaffold Variations
- Piperazine vs. Piperidine/Pyrimidine Derivatives :
Pharmacological Relevance
- Kinase Inhibitors : Piperazine-containing analogs are prevalent in kinase inhibitor design due to their ability to occupy hydrophobic pockets and form hydrogen bonds .
- Prodrug Development : The Boc group in this compound facilitates controlled release of active amines under acidic conditions (e.g., in lysosomes) .
Limitations and Challenges
Biological Activity
Tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperazine ring through a pentyl chain. This structure is significant as it contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The carbamate group serves as a protective moiety, influencing the reactivity of the compound in various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds containing piperazine moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have been shown to possess cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 2.76 | |
| Compound B | CaCo-2 (Colon) | 9.27 | |
| This compound | 3T3-L1 (Mouse Embryo) | TBD |
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in tumor progression. For example, it may affect the activity of protein tyrosine kinases, which are crucial in regulating cellular proliferation and survival.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against ovarian and colon cancer cell lines, with IC50 values in the low micromolar range.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that the interaction with specific cellular receptors led to apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling tert-butyl chloroformate with a piperazine-containing intermediate. A common approach is reacting 5-(piperazin-1-yl)pentan-1-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C . Yield optimization requires precise stoichiometric control, slow addition of reagents, and inert atmosphere maintenance to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of tert-butyl protons (δ ~1.4 ppm, singlet) and piperazine/pentyl backbone signals (δ 2.4–3.2 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) matching the calculated molecular weight .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at −20°C in airtight, light-resistant containers. Stability studies indicate degradation risks at room temperature due to hygroscopicity and susceptibility to hydrolysis . Pre-use TLC or NMR analysis is advised to confirm integrity after prolonged storage.
Advanced Research Questions
Q. How does the presence of the piperazine moiety influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The piperazine group acts as a nucleophile, enabling regioselective modifications (e.g., alkylation, acylation). For example, coupling with electrophiles like aryl halides under Buchwald-Hartwig conditions can introduce aromatic groups. Kinetic studies recommend using Pd(OAc)₂/Xantphos catalysts in toluene at 80°C for optimal C–N bond formation . Monitor reaction progress via LC-MS to avoid over-functionalization.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize testing using:
- Dose-Response Curves : Test across 3–4 log units (e.g., 1 nM–100 µM) in triplicate .
- Positive Controls : Include reference compounds (e.g., known kinase inhibitors for enzyme assays) .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases from PDB). Focus on the carbamate and piperazine groups as key pharmacophores. Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories . Compare results with mutagenesis data to identify critical binding residues .
Q. What are the ecological implications of this compound’s persistence in laboratory waste streams?
- Methodological Answer : While ecological data are limited, structural analogs show low biodegradability. Implement waste treatment via:
- Chemical Neutralization : Hydrolyze the carbamate group with 1M NaOH (60°C, 24 hrs) .
- Adsorption : Use activated carbon filtration to capture residual compound before disposal .
- LC-MS Monitoring : Ensure effluent concentrations comply with EPA guidelines (<1 ppb) .
Methodological Considerations Table
| Question Type | Key Techniques/Resources | Evidence References |
|---|---|---|
| Synthesis Optimization | Stoichiometric control, inert atmosphere, HPLC | |
| Biological Validation | Dose-response curves, SPR, Western blotting | |
| Computational Studies | AutoDock Vina, GROMACS, PDB structures | |
| Environmental Safety | Alkaline hydrolysis, activated carbon filtration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
